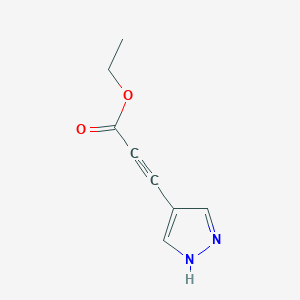
6-cyclopentyl-2-(methylthio)pyrimidin-4(3H)-one
Overview
Description
6-cyclopentyl-2-(methylthio)pyrimidin-4(3H)-one (6-Cyclo-MTP) is a synthetic compound with a wide range of applications in scientific research. It has been used in various experiments to study the mechanism of action and biochemical and physiological effects of various compounds. The synthesis method of 6-Cyclo-MTP is relatively simple and cost-effective.
Scientific Research Applications
Synthesis Approaches
A common thread across several studies is the exploration of synthesis methods for compounds structurally related to 6-cyclopentyl-2-(methylthio)pyrimidin-4(3H)-one. For instance, the acid-promoted cyclization technique has been employed to synthesize 2,4-substituted pyrido[4,3-d]pyrimidin-5(6H)-ones, highlighting an efficient route for creating structurally complex derivatives with potential therapeutic applications (Tian et al., 2019). Similarly, a one-pot synthesis method under microwave-assisted conditions has been developed for pyrimido[4,5-d]pyrimidine-2,5-dione derivatives, demonstrating the efficiency of modern synthetic techniques (Dabiri et al., 2007).
Biological Activity
Several studies have investigated the biological activities of compounds related to 6-cyclopentyl-2-(methylthio)pyrimidin-4(3H)-one, including their antimicrobial properties. For example, a study on new pyrimido-pyrimidinedithiones revealed potential chemotherapeutic applications, emphasizing the relevance of these compounds in medical research (Snieckus & Guimarães, 2014). Another study focused on the synthesis and antimicrobial evaluation of 2-(6-imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide derivatives, showcasing their moderate activity against bacterial strains and indicating a promising direction for the development of new antibacterials (Vlasov et al., 2022).
Physicochemical Properties
Research has also been directed toward understanding the physicochemical properties of related compounds, such as spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one derivatives. A study demonstrated that these compounds exhibit moderate and selective activity against Gram-positive bacteria, providing insight into the relationship between physicochemical properties and biological activity (Candia et al., 2017).
properties
IUPAC Name |
4-cyclopentyl-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-14-10-11-8(6-9(13)12-10)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSSGSFSTBCAFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclopentyl-2-(methylthio)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 3-[(benzylsulfonyl)methyl]benzoate](/img/structure/B1490461.png)







![2-[4-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1490475.png)


